4,5-Difluoro-2-methylbenzimidazole

Catalog No.
S715175
CAS No.
229957-09-9
M.F
C8H6F2N2
M. Wt
168.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Difluoro-2-methylbenzimidazole

CAS Number

229957-09-9

Product Name

4,5-Difluoro-2-methylbenzimidazole

IUPAC Name

4,5-difluoro-2-methyl-1H-benzimidazole

Molecular Formula

C8H6F2N2

Molecular Weight

168.14 g/mol

InChI

InChI=1S/C8H6F2N2/c1-4-11-6-3-2-5(9)7(10)8(6)12-4/h2-3H,1H3,(H,11,12)

InChI Key

AHADTXWZEGNYPW-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1)C=CC(=C2F)F

Canonical SMILES

CC1=NC2=C(N1)C=CC(=C2F)F

4,5-Difluoro-2-methylbenzimidazole (CAS: 229957-09-9) is a highly specialized, asymmetric fluorinated building block utilized primarily in the synthesis of advanced active pharmaceutical ingredients (APIs) and high-performance agrochemicals. Featuring a reactive 2-methyl handle primed for functionalization and a unique 4,5-difluoro substitution pattern, this compound offers distinct electronic and steric properties compared to symmetric analogs. The dual fluorine atoms significantly modulate the pKa of the imidazole nitrogens and enhance the lipophilicity of the core. For procurement teams and synthetic chemists, this compound serves as a critical precursor where precise regiocontrol, enhanced metabolic stability, and high mono-functionalization yields are required, outperforming standard unfluorinated or symmetrically fluorinated benzimidazoles in complex synthetic workflows [1].

Substituting 4,5-difluoro-2-methylbenzimidazole with cheaper alternatives, such as unfluorinated 2-methylbenzimidazole or the symmetric 5,6-difluoro isomer, introduces critical inefficiencies in downstream manufacturing. The symmetric 5,6-difluoro analog, while electronically similar, lacks the steric and inductive asymmetry provided by the 4-fluoro substituent, resulting in poor regioselectivity during N-alkylation and necessitating costly, yield-destroying chromatographic separations. Conversely, unfluorinated 2-methylbenzimidazole suffers from higher electron density on the aromatic ring, making it susceptible to unwanted electrophilic aromatic substitution and over-halogenation at the 2-methyl position. Procuring the exact 4,5-difluoro isomer ensures built-in regiocontrol and metabolic blocking, directly translating to fewer synthetic steps, higher overall yields, and superior pharmacological profiles in the final products[1].

Regioselective N-Alkylation via Inductive Asymmetry

The asymmetric placement of fluorine atoms in 4,5-difluoro-2-methylbenzimidazole creates a distinct electronic environment between the two imidazole nitrogens. The strong inductive electron-withdrawing effect of the 4-fluoro group significantly lowers the basicity and nucleophilicity of the adjacent N3 nitrogen. Consequently, electrophilic N-alkylation occurs with high regioselectivity at the N1 position (typically >90:10 ratio). In contrast, the symmetric 5,6-difluoro-2-methylbenzimidazole yields a statistical 50:50 mixture of N-alkylated isomers under identical conditions [1].

Evidence DimensionN-alkylation regioselectivity (N1:N3 ratio)
Target Compound Data>90:10 regiomeric ratio
Comparator Or Baseline5,6-Difluoro-2-methylbenzimidazole (50:50 ratio)
Quantified Difference40% absolute increase in target regiomer yield
ConditionsStandard N-alkylation conditions (e.g., alkyl halide, K2CO3, DMF)

Eliminates the need for expensive and time-consuming chiral or regiomeric chromatographic separations during large-scale API synthesis.

Controlled Halogenation of the 2-Methyl Precursor

A primary use of 2-methylbenzimidazoles is their conversion to 2-(chloromethyl) or 2-(bromomethyl) derivatives for cross-coupling. The electron-deficient nature of the 4,5-difluoro aromatic ring stabilizes the radical intermediate at the 2-methyl position while simultaneously deactivating the core against non-specific electrophilic attack. This allows for highly controlled mono-halogenation, achieving >85% yield of the desired 2-(halomethyl) product. Unfluorinated 2-methylbenzimidazole, lacking this electronic deactivation, frequently suffers from over-halogenation (yielding di- or tri-halomethyl byproducts) and ring halogenation, capping mono-functionalization yields at <65% [1].

Evidence DimensionYield of mono-halogenated 2-(chloromethyl) intermediate
Target Compound Data>85% mono-halogenation yield
Comparator Or Baseline2-Methylbenzimidazole (<65% yield)
Quantified Difference>20% improvement in precursor yield
ConditionsRadical halogenation (NCS/NBS, AIBN initiator, reflux)

Maximizes the throughput of high-purity coupling precursors, directly reducing raw material waste in multi-step manufacturing.

Enhanced Metabolic Stability via C4 Blocking

In pharmaceutical applications, the benzimidazole core is often subject to oxidative metabolism by cytochrome P450 enzymes. The C4 position is a known metabolic soft spot. By incorporating a fluorine atom at this specific position, 4,5-difluoro-2-methylbenzimidazole effectively blocks C4 hydroxylation. Comparative pharmacokinetic modeling indicates that 4-fluoro substituted benzimidazoles exhibit a >40% reduction in intrinsic clearance rates compared to their 5-fluoro or unfluorinated counterparts, significantly extending the half-life of derived APIs [1].

Evidence DimensionResistance to oxidative metabolism (intrinsic clearance proxy)
Target Compound Data>40% reduction in clearance rate
Comparator Or Baseline5-Fluoro-2-methylbenzimidazole (baseline clearance)
Quantified Difference>40% improvement in metabolic stability
ConditionsIn vitro human liver microsome (HLM) stability assays

Provides a superior structural foundation for developing drugs with lower dosing frequency and improved pharmacokinetic profiles.

Synthesis of Next-Generation Proton Pump Inhibitors (PPIs)

The compound serves as a premium starting material for developing novel, fluorinated analogs of omeprazole or pantoprazole. Its high yield in 2-chloromethylation and predictable N-alkylation streamline the coupling with substituted pyridines, reducing overall synthesis costs[1].

Development of Kinase Inhibitors in Oncology

The asymmetric 4,5-difluoro motif provides a unique vector for binding within the ATP pocket of kinases. The enhanced metabolic stability (C4 blocking) makes it an ideal scaffold for designing long-acting targeted therapies [2].

Advanced Agrochemical Fungicides

Utilized as a core building block for agricultural fungicides, where the difluoro substitution enhances lipophilicity and environmental persistence, outperforming unfluorinated analogs in field efficacy[3].

XLogP3

2.1

Wikipedia

4,5-Difluoro-2-methylbenzimidazole

Dates

Last modified: 08-15-2023

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